molecular formula C5H7N3S B1346366 6-(Methylsulfanyl)pyrimidin-4-amine CAS No. 2038-32-6

6-(Methylsulfanyl)pyrimidin-4-amine

Cat. No.: B1346366
CAS No.: 2038-32-6
M. Wt: 141.2 g/mol
InChI Key: ZTPARTFFNQLVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 6-position and an amino group at the 4-position

Biochemical Analysis

Biochemical Properties

6-(Methylsulfanyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry and as a probe in fluorescence studies. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence probe for detecting cadmium ions (Cd2+) in biological systems . The interaction between this compound and cadmium ions is highly selective, allowing for the precise detection of Cd2+ over other biologically relevant metal ions. The methylsulfanyl group is essential for achieving this selectivity and sensitivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate cell membranes, making it effective for intracellular applications . The ability of this compound to selectively bind to cadmium ions allows it to be used in imaging studies to track the distribution and accumulation of cadmium within cells. This property is particularly useful for understanding the toxic effects of cadmium on cellular function and for developing strategies to mitigate cadmium toxicity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a coordination site for cadmium ions, forming a stable complex that can be detected through fluorescence . This binding interaction is facilitated by the bis-heterocyclic structure of the molecule, which provides both a coordination site and a fluorophore. Additionally, the methylsulfanyl group enhances the compound’s ability to selectively bind to cadmium ions, making it a valuable tool for studying metal ion interactions in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be stable under various conditions, allowing for long-term studies of its effects on cellular function It is important to monitor the stability of the compound over time to ensure accurate and reliable results

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact on cellular function and higher doses leading to more pronounced effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s metabolic pathways include its conversion to other metabolites and its involvement in metabolic flux. The interactions between this compound and specific enzymes can influence the levels of metabolites in biological systems, providing insights into its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate cell membranes allows it to be effectively distributed within cells, where it can interact with target biomolecules. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which play a crucial role in determining its cellular effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within different subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine typically involves the introduction of the methylsulfanyl group into the pyrimidine ring. One common method is the nucleophilic substitution of a halogen in 6-halopyrimidines with a methylsulfanyl group. This can be achieved using reagents such as sodium methylthiolate under mild conditions .

Another approach involves the cyclization of suitable precursors. For instance, the reaction of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: N-substituted pyrimidin-4-amines.

    Cyclization: Polycyclic heterocycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanyl)pyrimidin-4-amine is unique due to the presence of both the methylsulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPARTFFNQLVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285854
Record name 6-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-32-6
Record name NSC43014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.